molecular formula C28H24N8O2 B11688881 4-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-N-(4-nitrophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine

4-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-N-(4-nitrophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine

Cat. No.: B11688881
M. Wt: 504.5 g/mol
InChI Key: BOGINTUVKVNWDA-RDRPBHBLSA-N
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Description

4-[(2E)-2-[(ANTHRACEN-9-YL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-NITROPHENYL)-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that features a combination of anthracene, hydrazine, nitrophenyl, pyrrolidine, and triazine moieties

Preparation Methods

The synthesis of 4-[(2E)-2-[(ANTHRACEN-9-YL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-NITROPHENYL)-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the condensation of anthracene-9-carbaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 4-nitrophenyl-1,3,5-triazine and pyrrolidine under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and nucleophiles such as amines. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[(2E)-2-[(ANTHRACEN-9-YL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-NITROPHENYL)-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Medicine: It is being investigated for its potential as an anticancer agent due to its ability to interact with DNA.

    Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, in biological systems, it may intercalate into DNA, disrupting the normal function of the DNA and leading to cell death. In organic electronics, its unique electronic properties allow it to function as an efficient emitter in OLEDs. The molecular pathways involved depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar compounds include other anthracene derivatives, such as 4-(10-(4′-(9H-carbazol-9-yl)-[1,1′-biphenyl]-4-yl)anthracen-9-yl)benzonitrile and 4-(10-(3-(9H-carbazol-9-yl)phenyl)anthracen-9-yl)benzonitrile . These compounds share the anthracene core but differ in their substituents, which can significantly affect their properties and applications. The uniqueness of 4-[(2E)-2-[(ANTHRACEN-9-YL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-NITROPHENYL)-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE lies in its combination of functional groups, which confer a unique set of chemical and physical properties.

Properties

Molecular Formula

C28H24N8O2

Molecular Weight

504.5 g/mol

IUPAC Name

2-N-[(E)-anthracen-9-ylmethylideneamino]-4-N-(4-nitrophenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C28H24N8O2/c37-36(38)22-13-11-21(12-14-22)30-26-31-27(33-28(32-26)35-15-5-6-16-35)34-29-18-25-23-9-3-1-7-19(23)17-20-8-2-4-10-24(20)25/h1-4,7-14,17-18H,5-6,15-16H2,(H2,30,31,32,33,34)/b29-18+

InChI Key

BOGINTUVKVNWDA-RDRPBHBLSA-N

Isomeric SMILES

C1CCN(C1)C2=NC(=NC(=N2)N/N=C/C3=C4C=CC=CC4=CC5=CC=CC=C53)NC6=CC=C(C=C6)[N+](=O)[O-]

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)NN=CC3=C4C=CC=CC4=CC5=CC=CC=C53)NC6=CC=C(C=C6)[N+](=O)[O-]

Origin of Product

United States

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